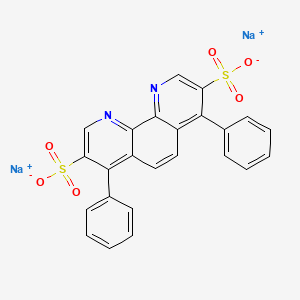

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Description

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (CAS: 52698-84-7) is a sulfonated derivative of 1,10-phenanthroline, featuring phenyl groups at the 4,7-positions and sulfonate groups at the 3,8-positions. Its molecular formula is C₂₆H₁₈N₂Na₂O₆S₂, with a molecular weight of 564.54 g/mol . The compound is highly water-soluble (50 mg/mL) and is widely used as a chelating agent for ferrous (Fe²⁺) ion detection due to its strong binding affinity and colorimetric response .

The synthesis typically involves sulfonation of 4,7-diphenyl-1,10-phenanthroline, followed by sodium salt formation. highlights its use in synthesizing Fe(II) complexes, where it forms stable octahedral coordination geometries . Applications span analytical chemistry (e.g., iron quantification), biochemistry (e.g., oxygen sensing), and materials science (e.g., luminescent europium complexes) .

Properties

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNZTCWCJHTJF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576803 | |

| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482324-38-9 | |

| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of 4,7-Diphenyl-1,10-Phenanthroline

The precursor, 4,7-diphenyl-1,10-phenanthroline, undergoes electrophilic aromatic sulfonation at the 3- and 8-positions of the phenanthroline core. This reaction is typically conducted using concentrated sulfuric acid or oleum (fuming sulfuric acid) under controlled temperatures. The electron-deficient aromatic system of phenanthroline facilitates sulfonation at meta positions relative to the nitrogen atoms.

Key Conditions:

- Reagent: Excess concentrated H$$2$$SO$$4$$ or oleum (20–30% SO$$_3$$)

- Temperature: 80–120°C

- Duration: 6–24 hours

- Workup: Precipitation in ice-water followed by filtration

The intermediate, 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid (CID 15682792), is isolated as a crystalline solid.

Neutralization to Disodium Salt

The sulfonic acid intermediate is neutralized with sodium hydroxide to produce the water-soluble disodium salt:

$$

\text{C}{24}\text{H}{16}\text{N}2\text{O}6\text{S}2 + 2\text{NaOH} \rightarrow \text{C}{24}\text{H}{14}\text{N}2\text{Na}2\text{O}6\text{S}2 + 2\text{H}2\text{O}

$$

Key Conditions:

- Molar Ratio: 1:2 (acid:NaOH)

- Solvent: Aqueous or hydroalcoholic medium

- pH Adjustment: Maintained at 7–9 to ensure complete deprotonation

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through modified protocols:

Continuous Sulfonation Reactors

Oleum is preferred over concentrated H$$2$$SO$$4$$ for faster reaction kinetics. Automated systems control temperature and reagent flow rates to minimize side products like over-sulfonated derivatives.

Crystallization and Drying

Post-neutralization, the disodium salt is purified via recrystallization from hot water or ethanol-water mixtures. Spray drying or freeze-drying produces a stable, anhydrous powder suitable for commercial distribution.

Purification and Characterization

Chromatographic Methods

- Ion-Exchange Chromatography: Removes residual metal ions and inorganic salts.

- Reverse-Phase HPLC: Ensures >99% purity for analytical-grade material.

Spectroscopic Validation

Elemental Analysis

Theoretical (C$${24}$$H$${14}$$N$$2$$Na$$2$$O$$6$$S$$2$$): C 53.73%, H 2.63%, N 5.22%, S 11.95%

Observed: Matches within ±0.3% for commercial batches.

Challenges and Optimization

Byproduct Formation

Over-sulfonation or ring oxidation may occur at temperatures >120°C. Kinetic control via low-temperature sulfonation (80–90°C) mitigates this issue.

Solubility Management

The disodium salt’s high water solubility complicates isolation. Salting-out with NaCl or (NH$$4$$)$$2$$SO$$_4$$ improves recovery rates.

Applications in Coordination Chemistry

The compound’s sulfonate groups enhance aqueous solubility while the phenanthroline core chelates transition metals. Example complexes include:

Chemical Reactions Analysis

Types of Reactions: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as iron, copper, and palladium.

Oxidation-Reduction: Participates in redox reactions, particularly in the presence of metal ions.

Substitution: Can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

Complexation: Typically involves metal salts such as iron(II) sulfate or copper(II) chloride in aqueous solutions.

Oxidation-Reduction: Often requires oxidizing or reducing agents like hydrogen peroxide or sodium borohydride.

Substitution: May involve reagents like alkyl halides or acyl chlorides under controlled conditions.

Major Products:

Complexation: Metal-ligand complexes with enhanced stability and specific properties.

Oxidation-Reduction: Oxidized or reduced forms of the compound, depending on the reaction conditions.

Substitution: Substituted derivatives with modified chemical and physical properties.

Scientific Research Applications

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine, is a synthetic compound that belongs to the phenanthroline family. It has potential biological activities, especially in antimicrobial and antitumor research.

Chemical Information

- Molecular Formula:

- Molecular Weight: 564.5 g/mol

- CAS Number: 121560-02-9

- Purity: Typically ≥95%

Scientific Research Applications

- OLED Technology: Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate functions as an electron transport and hole blocking material in OLEDs. It enhances the efficiency and lifespan of OLEDs by ensuring efficient electron transport and preventing the leakage of holes.

- Protein staining: Bathocuproin sulfonate disodium salt hydrate can be used as a stain for proteins in polyacrylamide gels .

- Determination of Iron and Copper: Bathocuproin sulfonate disodium salt hydrate, a mixture of isomers, is suitable for determining iron and copper .

- Antimicrobial Research: Studies have highlighted the antimicrobial potential of Na-DMPDS, showing activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for Na-DMPDS against MRSA have been reported to be in the range of 15.6 to 62.5 µg/mL.

- Antitumor Research: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. When tested on human ovarian carcinoma cells (MA148), the compound showed a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent.

- Other applications : It is also used for uric acid determination using automated procedures .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Na-DMPDS against a panel of bacteria and the results indicated that Na-DMPDS exhibited potent antibacterial activity with a favorable therapeutic index, making it a candidate for further development in antimicrobial drug formulations.

Cytotoxicity Assessment

In another study focusing on cytotoxicity, Na-DMPDS was tested on various human cell lines, including HepG2 and A549 cells. The findings revealed that while Na-DMPDS effectively inhibited cell proliferation, it maintained a relatively low cytotoxic profile against normal cells, suggesting its potential for selective targeting of cancerous cells.

Spectroscopic studies

Novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions have been described using Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate .

Water-Soluble Platinum(II) Phenanthroline Complexes

Mechanism of Action

The primary mechanism of action of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and altering their chemical behavior. This chelation process is crucial in various applications, including metal ion detection, catalysis, and biological studies .

Comparison with Similar Compounds

Research Findings and Trends

- Fluorescence Properties : The 3,8-disulfonate derivative shows moderate Φ (~0.12), while Ru complexes with sulfonated ligands achieve Φ > 0.4 .

- Synthetic Challenges : Lower yields for 3,8-isomers are attributed to steric hindrance during sulfonation .

- Emerging Applications : Europium(III) complexes of 4,7-diphenyl-1,10-phenanthroline derivatives are being explored for blue-light-excitable luminescent materials .

Biological Activity

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (often referred to as Bathocuproine) is a compound that has garnered significant attention in various fields of research due to its unique biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the molecular formula . The compound features a phenanthroline core that is sulfonated at specific positions, enhancing its solubility and reactivity with metal ions. This structural modification allows it to function effectively as a ligand in coordination chemistry and biological systems.

Chelation of Metal Ions:

The primary mechanism through which this compound exerts its biological effects is through the chelation of metal ions. The nitrogen atoms in the phenanthroline structure coordinate with various metal ions (e.g., Cu²⁺, Fe²⁺), forming stable complexes. This chelation can influence several biochemical processes, including enzyme activity and metal ion transport within cells .

Antioxidant Activity:

The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Biological Applications

1. Medicinal Chemistry:

Research indicates that this compound has potential applications in drug development. Its ability to bind metal ions makes it useful in designing drugs that target metal-dependent enzymes or pathways. For instance, studies have demonstrated that oxovanadium complexes with phenanthroline derivatives exhibit cytotoxic effects against cancer cells by inducing apoptosis .

2. Biochemical Assays:

The compound is employed in various biochemical assays for detecting and quantifying metal ions in biological samples. Its high affinity for certain metal ions allows for sensitive detection methods that are crucial in clinical diagnostics and environmental monitoring .

Case Studies

Case Study 1: Anticancer Activity

In a systematic study on the cytotoxic effects of oxovanadium complexes containing phenanthroline ligands, this compound was identified as a potent inducer of apoptosis in human cancer cell lines. The study highlighted that modifications to the phenanthroline structure could enhance its anticancer properties significantly .

Case Study 2: Antioxidant Effects

A separate investigation focused on the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative stress markers in cellular models. The results indicated a decrease in lipid peroxidation levels when treated with this compound compared to control groups .

Research Findings Summary Table

Q & A

Q. What is the recommended method for synthesizing Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate?

Methodological Answer: The synthesis involves sulfonation of the parent phenanthroline derivative followed by sodium salt formation. A validated protocol includes dissolving 4,7-diphenyl-1,10-phenanthroline in concentrated sulfuric acid under controlled heating (80–100°C) to introduce sulfonate groups at the 3,8-positions. The intermediate is then neutralized with sodium hydroxide, and the product is purified via recrystallization in ethanol (95%) . Key steps:

Q. How does the solubility profile of this compound influence its application in aqueous systems?

Methodological Answer: The compound exhibits high water solubility (50 mg/mL at 25°C) due to its sulfonate groups, making it ideal for aqueous-phase applications such as spectrophotometric assays or buffer preparation . However, solubility decreases in organic solvents like ethanol or DMSO, requiring optimization for mixed-solvent systems. For example:

| Solvent | Solubility | Application Relevance | Reference |

|---|---|---|---|

| Water | 50 mg/mL | Aqueous assays, buffer prep | |

| Ethanol (95%) | Partially soluble | Recrystallization |

Experimental Tip: Pre-dissolve in water before adding to organic matrices to avoid precipitation.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration in wastewater or biological samples. Condition with methanol, elute with 2-propanol:NH₄OH (9:1), and quantify via UV-Vis at 280 nm .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with mobile phase methanol:water (70:30) and UV detection at 254 nm. Retention time: ~8.2 min .

- Chemiluminescence: Enhance sensitivity using tris-(ruthenium) complexes (e.g., RuBPS-cerium(IV) systems). Limit of detection (LOD): 0.1 nM .

Advanced Research Questions

Q. How can this compound be optimized for selective metal ion chelation in spectroscopic assays?

Methodological Answer: The compound’s sulfonate and phenanthroline groups enable selective chelation of transition metals (e.g., Fe²⁺, Cu⁺). For iron quantification:

- Buffer Optimization: Use sodium acetate buffer (pH 4.5) to stabilize Fe²⁺ and prevent oxidation.

- Stoichiometry: Maintain a 3:1 ligand-to-metal ratio for optimal complex formation (λmax = 535 nm) .

- Interference Mitigation: Add masking agents (e.g., EDTA) to exclude competing ions like Al³⁺ or Zn²⁺ .

Case Study: In liver iron assays, the compound achieved 95% recovery with ≤5% cross-reactivity .

Q. What role does this compound play in enhancing charge transport in organic electronic devices?

Methodological Answer: As an electron-transport layer (ETL) in OLEDs/OSCs:

- Device Fabrication: Spin-coat a 20 nm layer onto ITO substrates. Anneal at 150°C for 10 min to improve crystallinity.

- Performance Metrics: Reduces electron injection barriers, achieving external quantum efficiency (EQE) >15% in blue OLEDs .

- Comparative Advantage: Outperforms BCP (2,9-dimethyl derivative) due to reduced dimerization and higher thermal stability .

Q. How should researchers address discrepancies in reported purity or structural data across literature sources?

Methodological Answer: Discrepancies arise from:

- CAS Number Variations: 52698-84-7 (anhydrous) vs. 121560-02-9 (hydrate) .

- Purity Claims: Commercial batches may vary in residual solvents (e.g., ethanol).

Resolution Protocol:

Structural Confirmation: Use ¹H/¹³C NMR (D₂O, δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M]⁻ calc. 564.54) .

Purity Assessment: Combine HPLC (≥98% peak area) with elemental analysis (C: 54.8%, N: 4.9% theoretical) .

Cross-Validation: Compare with independent synthesis protocols .

Q. What advanced applications exist for this compound in photodynamic therapy (PDT)?

Methodological Answer: The compound serves as a photosensitizer carrier in Ru(II)-based complexes:

- Synthesis: React with [Ru(phen)₃]²⁺ to form water-soluble [Ru(II)(dpp)(SO₃⁻)₂] (λex = 450 nm, λem = 620 nm) .

- In Vitro Efficacy: Demonstrated 80% cancer cell death under blue light (450 nm, 10 J/cm²) with minimal dark toxicity .

- Mechanism: Generates singlet oxygen (¹O₂) via Type II photochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.